molecular formula C9H18ClNO B2651667 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride CAS No. 1909348-52-2

3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride

Cat. No.: B2651667
CAS No.: 1909348-52-2
M. Wt: 191.7
InChI Key: MWBZTJHOCHLOPV-UHFFFAOYSA-N
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Description

3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spiro compound . The reaction conditions often include the use of a base such as sodium hydride and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

  • 2,8-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.5]decane
  • 2-Oxa-7-azaspiro[4.4]nonane
  • 8-Oxa-2-azaspiro[4.5]decane

Comparison: 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms within the spiro structure. This gives it distinct chemical and biological properties compared to other similar spiro compounds. For example, the presence of the methyl group can influence its reactivity and binding affinity to biological targets .

Properties

IUPAC Name

3-methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-8-6-9(7-10-8)2-4-11-5-3-9;/h8,10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBZTJHOCHLOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCOCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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